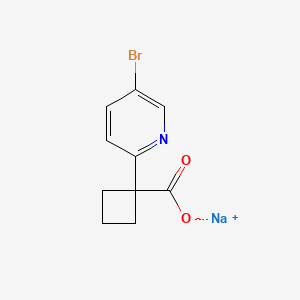
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a bromopyridine ring attached to a cyclobutanecarboxylic acid moiety, with a sodium salt form enhancing its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination at the 5-position to form 5-bromopyridine.
Cyclopropanation: The bromopyridine is then subjected to cyclopropanation to introduce the cyclobutane ring.
Carboxylation: The cyclobutane ring is carboxylated to form cyclobutanecarboxylic acid.
Sodium Salt Formation: Finally, the carboxylic acid is converted to its sodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO₃⁻)
Reduction: 5-aminopyridine derivatives
Substitution: Various substituted pyridines
科学研究应用
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and catalysts.
作用机制
The mechanism by which 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutane ring play crucial roles in its reactivity and binding affinity to biological targets.
相似化合物的比较
1-(5-Bromopyridin-2-yl)ethanone
5-Bromopyridine-3-acetonitrile
2,3-Diamino-5-bromopyridine
Uniqueness: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt stands out due to its unique cyclobutane ring, which imparts distinct chemical properties compared to other bromopyridine derivatives
属性
IUPAC Name |
sodium;1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.Na/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKGPPVNAODSGB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrNNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














